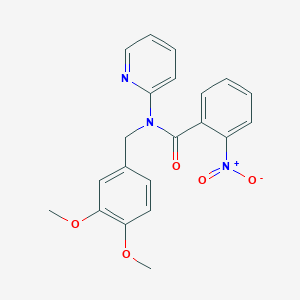
N-(3,4-dimethoxybenzyl)-2-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE: is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride.
Introduction of the Pyridinyl Group: The 2-nitrobenzoyl chloride is then reacted with 2-aminopyridine to form 2-nitro-N-(pyridin-2-yl)benzamide.
Attachment of the Dimethoxyphenyl Group: The final step involves the reaction of 2-nitro-N-(pyridin-2-yl)benzamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinyl and methoxy groups can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- N-(2,4-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE
- N-[(3,4-DIMETHOXYPHENYL)METHYLENEAMINO]-4-HYDROXY-BENZAMIDE
Comparison:
- N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity.
- N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE lacks the nitro group, resulting in different redox properties.
- N-(2,4-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE has a different substitution pattern on the benzamide core, affecting its steric and electronic properties.
- N-[(3,4-DIMETHOXYPHENYL)METHYLENEAMINO]-4-HYDROXY-BENZAMIDE contains a hydroxyl group, which can form additional hydrogen bonds, influencing its interaction with biological targets.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O5/c1-28-18-11-10-15(13-19(18)29-2)14-23(20-9-5-6-12-22-20)21(25)16-7-3-4-8-17(16)24(26)27/h3-13H,14H2,1-2H3 |
InChI Key |
MYLBRMDSKMZUNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















